molecular formula C20H16Cl2N2O2 B14980275 N-(2-chlorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(2-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B14980275
M. Wt: 387.3 g/mol
InChI Key: BYVYSBLLOKVOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of chlorophenyl, phenoxy, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves the reaction of 2-chlorophenol with 2-chlorobenzyl chloride in the presence of a base to form 2-(2-chlorophenoxy)-2-chlorobenzyl chloride. This intermediate is then reacted with pyridine-2-ylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(pyridin-4-yl)acetamide
  • 2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-3-yl)acetamide
  • 2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-4-yl)acetamide

Uniqueness

2-(2-Chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H16Cl2N2O2/c21-16-8-2-1-7-15(16)13-24(19-11-5-6-12-23-19)20(25)14-26-18-10-4-3-9-17(18)22/h1-12H,13-14H2

InChI Key

BYVYSBLLOKVOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.